molecular formula C13H18ClN3O B5366723 N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide

N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B5366723
M. Wt: 267.75 g/mol
InChI Key: UXAAGHBQUCXQRZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group attached to an acetamide moiety, which is further linked to a methylpiperazine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-16-5-7-17(8-6-16)10-13(18)15-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAAGHBQUCXQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the reaction of 3-chloroaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: 3-chloroaniline + 2-chloroacetyl chloride → Intermediate

    Step 2: Intermediate + 4-methylpiperazine → this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the acetamide group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often require a catalyst or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(4-methyl-piperazin-1-yl)-phenylaminehydrochloride
  • N-(3-chlorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects, making it a valuable compound for various research and industrial applications.

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